molecular formula C13H20N2O3S2 B6788440 N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide

Cat. No.: B6788440
M. Wt: 316.4 g/mol
InChI Key: XQZMNWAUHSNQLX-UHFFFAOYSA-N
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Description

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is a complex organic compound featuring a cyclopropyl group, a thiazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-9-7-19-12(14-9)11(10-3-4-10)15-20(16,17)13(5-6-13)8-18-2/h7,10-11,15H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZMNWAUHSNQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3(CC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclopropyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates of certain enzymes, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

Uniqueness

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is unique due to its combination of a cyclopropyl group, a thiazole ring, and a sulfonamide group, which together confer distinct chemical and biological properties not found in the similar compounds listed above.

This compound’s unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

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